2-Cyano-2-phenylacetic acid

Description

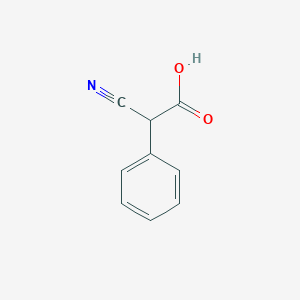

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPBXQCCCIWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901110 | |

| Record name | NoName_170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14025-79-7 | |

| Record name | α-Cyanobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14025-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-cyano-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014025797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyano-2-phenylacetic Acid: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Synthetic Intermediate

2-Cyano-2-phenylacetic acid, also known as α-cyanophenylacetic acid, is a bifunctional organic compound featuring a nitrile and a carboxylic acid group attached to the same benzylic carbon. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo transformations at the carboxyl, nitrile, and activated α-carbon positions allows for diverse molecular scaffolding.

Core Identifiers:

-

IUPAC Name: this compound

-

Synonyms: Cyanophenylacetic acid, Phenylcyanoacetic acid, α-Cyanobenzeneacetic acid, α-Phenylcyanoacetic acid[1]

Molecular Structure and Spectroscopic Characterization

The structure of this compound is defined by a central tetrahedral carbon atom bonded to a phenyl group, a carboxyl group, a cyano group, and a hydrogen atom. This asymmetric center means the compound can exist as a racemic mixture of two enantiomers.

Caption: Ball-and-stick model of this compound.

While experimental spectroscopic data for this compound is not widely published in readily accessible databases, its characteristic functional groups would produce predictable signals in various spectroscopic analyses.

-

¹H NMR: A singlet for the α-hydrogen, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Distinct signals for the nitrile carbon, the carboxylic carbon, the α-carbon, and the carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak would be observed, and fragmentation patterns would likely involve the loss of the carboxyl group, the cyano group, and fragmentation of the phenyl ring.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Weight | 161.16 g/mol | [4] |

| Melting Point | 74 °C | [2] |

| Boiling Point | 309.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.263 g/cm³ (Predicted) | [1] |

| Flash Point | 141.2 °C (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents. |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis of this compound

A primary route for the synthesis of this compound is through the hydrolysis of its corresponding ester, ethyl 2-cyano-2-phenylacetate. This method is generally efficient and proceeds under standard laboratory conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-cyano-2-phenylacetate

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

Ethyl 2-cyano-2-phenylacetate[5]

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-2-phenylacetate (1 equivalent) in ethanol.

-

Hydrolysis: To the stirred solution, add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the crude this compound. For higher purity, the product can be recrystallized from a suitable solvent such as a mixture of water and ethanol.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The melting point of the purified product should be sharp and consistent with the literature value (approximately 74 °C).

Chemical Reactivity and Applications in Drug Development

The trifunctional nature of this compound makes it a versatile synthon.

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide range of functionalities.

-

Nitrile Group: The nitrile can be reduced to a primary amine, providing a route to α-amino acids and their derivatives. It can also be hydrolyzed to an amide or further to a carboxylic acid.

-

α-Carbon: The presence of both the phenyl and cyano groups makes the α-proton acidic, allowing for deprotonation and subsequent alkylation reactions. Decarboxylation can also be achieved under certain conditions.

While specific drug development pathways involving this compound are often proprietary, its structural motif is found in various biologically active molecules. For instance, derivatives of cyanophenylacetic acids are explored for their potential as anti-inflammatory and anticancer agents. The related compound, phenylacetic acid, is a known precursor in the production of penicillin G and diclofenac.[6] Furthermore, derivatives of 2-cyano-N,3-diphenylacrylamide, which can be synthesized from precursors related to 2-cyano-phenylacetic acid, have shown potential as anti-inflammatory drugs.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its trifunctional nature allows for a wide array of chemical transformations, making it an important tool for medicinal chemists. The synthesis via hydrolysis of its ethyl ester provides a reliable method for its preparation in a laboratory setting. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules.

References

-

Supporting Information for "Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives". The Royal Society of Chemistry. Available at: [Link]

-

ChemSynthesis. (2025-05-20). This compound. Available at: [Link]

-

Supporting Information for a scientific publication. Available at: [Link]

- Google Patents. (1987-06-15). Method for producing derivatives of 2=cyano-2-phenylacetic acid. SU1318152A3.

-

Chemical-Suppliers. This compound. Available at: [Link]

-

Chemsrc. (2025-08-25). This compound. Available at: [Link]

-

PubChem. Phenylacetic acid. CID 999. Available at: [Link]

-

Wikipedia. Phenylacetic acid. Available at: [Link]

-

PubChem. Ethyl phenylcyanoacetate. CID 95298. Available at: [Link]

-

Organic Syntheses. ETHYL PHENYLACETATE. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000220: Phenylacetic Acid. Available at: [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Available at: [Link]

-

Alfa Aesar. 4-Cyanophenylacetic acid, 97%. Available at: [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]

-

Chemcasts. 4-Cyanophenylacetic acid (CAS 5462-71-5) Properties. Available at: [Link]

-

PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available at: [Link]

- Google Patents. (2013-09-26). Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. US20130253213A1.

-

UNT Digital Library. (2025-12-04). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Available at: [Link]

-

MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available at: [Link]

-

University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available at: [Link]

-

Organic Syntheses. CYANOACETAMIDE. Available at: [Link]

-

Organic Syntheses. ETHYL (1-PHENYLETHYLIDENE)CYANOACETATE. Available at: [Link]

-

PubMed. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Available at: [Link]

-

NIST WebBook. Benzeneacetic acid. Available at: [Link]

-

NIST WebBook. Phenylacetic acid propyl ester. Available at: [Link]

-

Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Available at: [Link]

-

SpectraBase. Phenylacetic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

- 1. This compound | CAS 14025-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound CAS#: 14025-79-7 [m.chemicalbook.com]

- 3. This compound | CAS#:14025-79-7 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Cyano-2-phenylacetic acid

Preamble: A Molecule of Dichotomous Functionality

2-Cyano-2-phenylacetic acid (CAS No: 14025-79-7) presents a fascinating case study in molecular architecture. It is a bifunctional organic compound, integrating the electron-withdrawing nitrile group and the acidic carboxyl group onto a single benzylic carbon. This unique arrangement imparts a distinct set of physicochemical properties that make it a valuable intermediate in synthetic organic chemistry and a molecule of interest for drug development professionals. Its structure, possessing both a hydrophobic phenyl ring and hydrophilic functional groups, creates a delicate balance of properties that govern its reactivity, solubility, and analytical behavior.

This guide provides an in-depth exploration of these characteristics, moving beyond a simple recitation of data to explain the underlying chemical principles. For researchers and scientists, understanding these core properties is paramount for optimizing reaction conditions, developing analytical methods, and predicting the behavior of this molecule in various chemical and biological systems. The methodologies described herein are presented as self-validating systems, grounded in established analytical principles to ensure reproducibility and accuracy.

Molecular and Structural Properties

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's structure. This compound, with the molecular formula C₉H₇NO₂, possesses a chiral center at the alpha-carbon, meaning it can exist as a racemic mixture or as individual enantiomers.

Figure 1: 2D structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 14025-79-7 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| Molecular Weight | 161.16 g/mol | [2][4] |

| Synonyms | Cyanophenylacetic acid, α-Cyanophenylacetic acid |[1][2] |

Key Physicochemical Data

The bulk properties of a compound are critical for its handling, formulation, and application. The data presented below are derived from publicly available chemical databases and should be confirmed experimentally for mission-critical applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid at room temperature | [2] |

| Melting Point | 74 °C | [3] |

| Boiling Point | 309.9 °C at 760 mmHg | [1][2] |

| Density | 1.263 g/cm³ | [1][2] |

| pKa (Predicted) | 1.98 ± 0.10 | [3] |

| Flash Point | 141.2 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 1.378 |[2] |

In-Depth Analysis of Core Properties

Acidity (pKa)

The predicted pKa of approximately 1.98 indicates that this compound is a significantly stronger acid than its unsubstituted counterpart, phenylacetic acid (pKa ≈ 4.3).[3][5] This enhanced acidity is a direct consequence of its molecular structure.

Causality: The alpha-carbon is attached to two powerful electron-withdrawing groups: the nitrile (-C≡N) and the phenyl (-C₆H₅) group. Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by the strong negative inductive effect (-I effect) of these adjacent groups. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent molecule.

Figure 2: Acid-base equilibrium of this compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable experimental value for pKa by monitoring pH changes during neutralization.

-

Preparation: Accurately weigh ~100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle heating may be required, but the solution should be cooled to a standard temperature (25 °C) before titration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined more accurately from the maximum of the first derivative of the titration curve.

Solubility Profile

The molecule's structure suggests a nuanced solubility. The polar carboxylic acid and nitrile groups can engage in hydrogen bonding with protic solvents, while the nonpolar phenyl ring favors dissolution in organic solvents. The LogP value of 1.378 suggests a slight preference for lipophilic environments but indicates a balance between hydrophilic and lipophilic character, a feature often sought in drug candidates.[2]

Expected Solubility:

-

High Solubility: In polar organic solvents like ethanol, methanol, acetone, and DMSO.

-

Moderate to Low Solubility: In water, which can be significantly increased at higher pH values due to the formation of the more soluble carboxylate salt.

-

Low Solubility: In nonpolar solvents like hexane and toluene.

Experimental Protocol: Shake-Flask Method for Solubility Determination (OECD Guideline 105)

-

System Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC. The solubility is expressed in units like mg/mL or mol/L.

Thermal Properties

With a melting point of 74 °C and a boiling point of 309.9 °C, the compound is a stable solid at ambient conditions with a wide liquid range.[1][2][3] The high boiling point indicates strong intermolecular forces, likely a combination of hydrogen bonding between carboxylic acid groups (forming dimers) and dipole-dipole interactions from the nitrile groups.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectral features.

Sources

An In-Depth Technical Guide to 2-Cyano-2-phenylacetic Acid (CAS: 14025-79-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2-phenylacetic acid, also known as cyanophenylacetic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a phenyl ring, a nitrile group, and a carboxylic acid moiety on a single chiral carbon, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis protocols, applications in drug discovery—particularly in the development of novel anticancer agents—and essential safety and handling protocols. The insights herein are curated to support researchers in leveraging this compound's full potential in their scientific endeavors.

Physicochemical Properties & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid at room temperature with a well-defined set of characteristics that dictate its behavior in various chemical environments.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14025-79-7 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Density | 1.263 g/cm³ | [3] |

| Boiling Point | 309.9°C at 760 mmHg | [3] |

| Flash Point | 141.2°C | [3] |

| Synonyms | Cyanophenylacetic acid, α-Cyanobenzeneacetic acid | [3] |

Structural Features

The molecule's reactivity and utility are direct consequences of its unique structural arrangement.

Caption: Structural features of this compound.

The molecule's core consists of:

-

A Chiral Center (Cα): The alpha-carbon is bonded to four different groups, rendering the molecule chiral. This is of paramount importance in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

-

A Phenyl Group: Confers aromaticity and hydrophobicity, providing a scaffold for potential π-π stacking interactions with biological targets.

-

A Cyano (Nitrile) Group: This strongly electron-withdrawing group increases the acidity of the alpha-proton, a key feature exploited in its synthesis. It also acts as a hydrogen bond acceptor.

-

A Carboxylic Acid Group: This acidic moiety allows for salt formation, enhances water solubility, and can act as a crucial hydrogen bond donor/acceptor in interactions with protein active sites.

Synthesis Methodology: Carboxylation of Benzyl Cyanide

The most direct and common laboratory synthesis of this compound involves the carboxylation of benzyl cyanide. This method leverages the enhanced acidity of the α-hydrogen due to the electron-withdrawing effects of both the adjacent phenyl and cyano groups.

Causality and Experimental Rationale

The choice of a strong, non-nucleophilic base is critical. A base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required to deprotonate the α-carbon of benzyl cyanide quantitatively, forming a resonance-stabilized carbanion (enolate). This carbanion is a potent nucleophile. The subsequent introduction of an electrophile, carbon dioxide (in the form of dry ice or CO₂ gas), allows for an efficient carboxylation reaction. The final step is an acidic workup to protonate the resulting carboxylate salt, yielding the desired product.

Experimental Protocol

Materials:

-

Benzyl Cyanide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong Base (e.g., LDA, 1.1 eq, freshly prepared or commercial solution)

-

Dry Ice (solid CO₂, excess) or CO₂ gas

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Ethyl Acetate)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Pre-cooling: Dissolve benzyl cyanide (1.0 eq) in anhydrous THF and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the strong base (e.g., LDA solution, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting dark-colored solution for 1 hour at -78 °C to ensure complete formation of the carbanion.

-

Carboxylation: Cautiously add crushed dry ice in small portions to the stirred solution. Alternatively, bubble CO₂ gas through the solution. A noticeable color change and a slight exotherm may occur. Allow the mixture to stir for an additional 2-3 hours, during which it can be allowed to slowly warm to room temperature.

-

Workup and Quenching: Once the reaction is complete, quench it by slowly adding 1M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery & Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex, biologically active molecules.

Precursor for Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. The core structure provides a versatile scaffold that can be readily modified to optimize binding to various biological targets. Studies have shown that derivatives can inhibit the growth of multiple cancer cell lines, including:

The mechanism often involves inducing apoptosis, arresting the cell cycle, and inhibiting cell proliferation. The introduction of the cyano group into stilbene-like structures, for example, has been shown to produce compounds with strong antiproliferative activity.[6]

Caption: Role as a scaffold in the drug discovery pipeline.

Other Potential Applications

The structural motifs within this compound suggest its utility in developing agents for other therapeutic areas. For instance, phenylacetic acid and its derivatives have been investigated for anti-inflammatory and other biological activities.[7][8] Furthermore, derivatives are used as plant growth regulators, highlighting the broad biological relevance of this chemical class.[9]

Analytical Characterization

To ensure the purity and confirm the identity of synthesized this compound, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the compound's identity. Techniques like LC-MS are invaluable for purity assessment.[4]

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, with characteristic absorption bands for the nitrile (C≡N), carboxylic acid (C=O and O-H), and aromatic ring (C=C) vibrations.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and for monitoring reaction progress.

-

Elemental Analysis: Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 14025-79-7) is not widely available, its structural components—a nitrile and a carboxylic acid—necessitate cautious handling. The following guidelines are based on general principles for chemicals of this class.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Expected to cause skin and serious eye irritation.

-

Special Hazards: When heated to decomposition or in contact with strong acids, it may release toxic fumes, including hydrogen cyanide.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a compound of significant strategic value for chemists and pharmacologists. Its well-defined physicochemical properties, accessible synthesis route, and versatile chemical handles make it an ideal starting point for constructing diverse molecular libraries. Its demonstrated utility as a precursor for potent anticancer agents underscores its importance in modern drug discovery. Adherence to rigorous synthesis, purification, and safety protocols will enable researchers to fully and safely exploit the potential of this valuable chemical building block.

References

-

CymitQuimica. Safety Data Sheet: this compound.

-

Lesyk, R., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice.

-

Salehi, B., et al. (2021). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. MDPI.

-

Chemsrc. This compound | CAS#:14025-79-7.

-

Sigma-Aldrich. CAS 14025-79-7.

-

ChemicalBook. This compound | 14025-79-7.

-

Wang, L., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health.

-

Alfa Chemistry. CAS 14025-79-7 this compound.

-

Organic Syntheses. Phenylacetic acid.

-

ResearchGate. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides.

-

Scribd. Phenylacetic Acid From Benzyl Cyanide.

-

ResearchGate. Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate.

-

Organic Syntheses. Phenylacetamide.

-

Google Patents. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid.

-

Brieflands. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.

-

Google Patents. CN103232338A - Preparation method of phenylacetic acid.

-

Google Patents. CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof.

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

-

Semantic Scholar. The .alpha.-cyano-.alpha.-phenylacetic acid keto-enol system....

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | CAS#:14025-79-7 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]

α-Cyanophenylacetic acid synthesis and discovery

An In-depth Technical Guide to the Synthesis and Discovery of α-Cyanophenylacetic Acid

Abstract

α-Cyanophenylacetic acid and its derivatives are pivotal intermediates in the landscape of modern organic synthesis and pharmaceutical development. Characterized by the presence of both a carboxylic acid and a nitrile group attached to the same benzylic carbon, this molecule offers a unique scaffold for constructing complex chemical entities. This guide provides an exhaustive exploration of α-cyanophenylacetic acid, from its conceptual origins to its synthesis via classical and contemporary methodologies. We will dissect the mechanistic underpinnings of key synthetic routes, including the Strecker and cyanohydrin pathways, and present detailed, field-proven protocols. Furthermore, this document summarizes the compound's physicochemical properties, outlines robust analytical characterization techniques, and discusses its applications as a versatile building block in medicinal chemistry.

Introduction and Historical Context

The journey to understanding α-cyanophenylacetic acid is intertwined with the foundational discoveries in amino acid and carboxylic acid chemistry. While the parent compound, phenylacetic acid (PAA), gained prominence in the 1980s as a naturally occurring plant auxin with antimicrobial properties, research into its more complex derivatives was driven by the demands of synthetic chemistry.[1] The development of methods to introduce a cyano group onto the α-carbon was a significant advancement, unlocking new synthetic possibilities.

The intellectual precursor to the synthesis of α-cyanophenylacetic acid is the groundbreaking work of Adolph Strecker in 1850.[2] His method for producing α-amino acids from aldehydes, ammonia, and cyanide laid the mechanistic groundwork for many multi-component reactions involving carbonyls and cyanide.[2][3] This principle of nucleophilic cyanide addition to an electrophilic carbon, followed by hydrolysis, remains a cornerstone of modern organic synthesis and is directly applicable to the preparation of α-cyanophenylacetic acid.

Core Synthesis Methodologies

The synthesis of α-cyanophenylacetic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution patterns required on the phenyl ring.

The Strecker Synthesis Pathway

The Strecker synthesis is a powerful one-pot, three-component reaction that classically yields α-amino acids.[3] A variation of this reaction, starting from benzaldehyde, a cyanide source, and ammonia, produces an α-aminonitrile intermediate which can then be hydrolyzed to the target acid.

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia. The reaction is often acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity for the nucleophilic attack by ammonia.[3][4] The subsequent elimination of water forms a reactive iminium ion. The cyanide anion (from a source like KCN or NaCN) then attacks the electrophilic iminium carbon to form the stable α-aminonitrile.[3][4][5] The final, critical step is the vigorous hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.[4]

Figure 1: Generalized Strecker pathway to an amino acid precursor.

Experimental Protocol: Strecker Synthesis of α-Aminonitrile

-

To a solution of benzaldehyde (1.0 eq) in anhydrous methanol (2 mL), add ammonium chloride (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of sodium cyanide (1.1 eq) in water, ensuring the temperature remains below 10 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude α-aminonitrile can be purified by flash chromatography or carried forward to the hydrolysis step.[5]

Note: This protocol yields the amino-nitrile. Subsequent hydrolysis and potential diazotization/cyanation (Sandmeyer reaction) would be required to replace the amino group with a cyano group, making this a multi-step route to the title compound.

Cyanohydrin Formation and Subsequent Transformation

This pathway involves the nucleophilic addition of cyanide to a carbonyl compound, forming a cyanohydrin.[6][7] While direct hydrolysis of a cyanohydrin typically yields an α-hydroxy acid, this intermediate is crucial for various synthetic transformations.[8] A more direct and highly effective method for producing substituted cyanophenylacetic acids, particularly 4-cyanophenylacetic acid, utilizes a Sandmeyer-type reaction on a readily available precursor.

Causality and Mechanistic Insight: This advanced protocol begins with 4-aminophenylacetic acid. The primary aromatic amine is converted into a diazonium salt using sodium nitrite under acidic conditions (e.g., HCl) at low temperatures (0-5 °C). This diazonium salt is a highly reactive intermediate. In the subsequent step, the diazonium group is displaced by a cyanide nucleophile in a reaction catalyzed by copper(I) cyanide. This classic Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring.

Figure 2: Synthesis of 4-Cyanophenylacetic Acid via Sandmeyer Reaction.

Experimental Protocol: Synthesis of 4-Cyanophenylacetic Acid [9]

-

Prepare a suspension of 4-aminophenylacetic acid (18.2 g, 120.4 mmol) in a mixture of concentrated hydrochloric acid (24.7 mL) and water (90 mL).

-

Add acetic acid (13 mL) and cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite (9.0 g, 130.4 mmol) in water (32 mL) dropwise over 20 minutes, maintaining the temperature between 0-5 °C. Stir for an additional 25 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a solution of sodium cyanide (29.5 g, 602 mmol) and copper(I) cyanide (21.6 g, 241 mmol) in water (280 mL) and cool it to 4-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution over 40 minutes.

-

Stir the reaction mixture at 4 °C for 1 hour, then allow it to stir at room temperature for 2 hours.

-

Filter the resulting suspension through diatomaceous earth and extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in methanol) to yield 4-cyanophenylacetic acid as a yellow solid (Yield: 78.9%).[9]

Hydrolysis of Substituted Benzyl Cyanides

A direct and industrially viable route involves the hydrolysis of a substituted benzyl cyanide. For instance, p-chlorophenylacetic acid can be synthesized from p-chlorobenzyl cyanide.[10][11] Similarly, phenylacetic acid is commercially produced by the hydrolysis of benzyl cyanide.[12] This logic extends to α-cyanophenylacetic acid, which could be synthesized from a (cyanophenyl)acetonitrile precursor.

Causality and Mechanistic Insight: Acid-catalyzed hydrolysis of nitriles is a fundamental organic transformation. The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into an amide intermediate. Under forcing conditions (heat and strong acid), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Figure 3: General workflow for acid-catalyzed hydrolysis of benzyl cyanides.

Experimental Protocol: Acid Hydrolysis of Benzyl Cyanide [12]

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, mix 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

-

Heat the mixture to reflux and stir vigorously for three hours.

-

Cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.

-

Filter the precipitated phenylacetic acid.

-

Wash the crude product several times with hot water by decantation while molten.

-

Transfer the product to a Claisen flask and distill under reduced pressure. The fraction boiling at 176–189 °C/50 mm Hg is collected as pure phenylacetic acid (Yield: 77.5-80%).[12]

Physicochemical Properties and Analytical Characterization

The accurate characterization of α-cyanophenylacetic acid is critical for its use in research and development. Its properties are well-documented, providing a baseline for quality control.

Table 1: Physicochemical Properties of 4-Cyanophenylacetic Acid

| Property | Value | Source(s) |

| CAS Number | 5462-71-5 | [13][14] |

| Molecular Formula | C₉H₇NO₂ | [13][14][15] |

| Molecular Weight | 161.16 g/mol | [14] |

| Appearance | White to light yellow crystalline solid | [13] |

| Melting Point | 150-154 °C | [9][14] |

| Solubility | Soluble in polar organic solvents (THF, dioxane); moderately soluble in water. | [9][13] |

Analytical Workflow: A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for assessing purity due to its ability to resolve complex mixtures.[16] It is compatible with various detectors, including UV/VIS and Mass Spectrometry (MS).[16][17]

-

Mass Spectrometry (MS): Provides crucial information on the molecular weight of the compound, confirming its identity. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[10][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms and the positions of substituents on the phenyl ring.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of strong characteristic peaks for the nitrile (C≡N, ~2230 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹; O-H, broad ~2500-3300 cm⁻¹) groups confirms the successful synthesis.[10]

Applications in Drug Development and Organic Synthesis

α-Cyanophenylacetic acid is not an end-product but a valuable intermediate. Its dual functionality allows for a wide range of subsequent chemical transformations.

-

Precursor for Heterocycles: It serves as a nitrile precursor for synthesizing complex molecules like 1,2,4,5-tetrazines and 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile.[9][14][18]

-

Medicinal Chemistry Scaffold: The structure is a key building block in pharmaceutical research for creating novel biologically active compounds.[13] The cyano and carboxylic acid groups can be independently modified to tune the pharmacological properties of a lead molecule.

-

Multi-component Reactions: It can participate in one-pot, multi-component reactions to generate complex structures, such as 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile, through the activation of C-H and N-H bonds.[9][14]

Conclusion and Future Outlook

α-Cyanophenylacetic acid stands as a testament to the enduring power of fundamental organic reactions discovered over a century ago. The Strecker and Sandmeyer reactions, while classical, remain highly relevant and effective for its synthesis. Modern advancements, including the development of asymmetric catalysts and chemoenzymatic methods, are paving the way for more efficient and stereoselective syntheses of its chiral derivatives, which is of paramount importance in the pharmaceutical industry.[19][20][21] As the demand for complex and precisely functionalized molecules grows, the role of versatile intermediates like α-cyanophenylacetic acid will only become more critical. Future research will likely focus on developing greener synthetic routes, improving catalytic efficiency, and expanding the library of derivatives for high-throughput screening in drug discovery.

References

-

NROChemistry. Strecker Synthesis. Available from: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Syntheses. Phenylacetic acid. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

Wikipedia. Cyanohydrin. Available from: [Link]

-

Sciencemadness.org. Unconventional Cyanohydrin Synthesis. Available from: [Link]

-

ResearchGate. Synthesis and elaboration of cyanohydrins. Available from: [Link]

-

ResearchGate. Synthesis and characterization of p-chlorophenylacetic acid. Available from: [Link]

-

Chemistry LibreTexts. Cyanohydrins. Available from: [Link]

-

YouTube. Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001. Available from: [Link]

- Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid.

-

ChemBK. 2-(4-CYANOPHENYL)ACETIC ACID. Available from: [Link]

-

Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

-

PubMed. An Historical Review of Phenylacetic Acid. Available from: [Link]

-

PubMed Central - NIH. Chemoenzymatic synthesis. Available from: [Link]

-

SHIMADZU CORPORATION. Analytical Methods for Organic Acids. Available from: [Link]

-

NIH. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Available from: [Link]

-

MDPI. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Available from: [Link]

-

NIH. Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

- Google Patents. US20170101654A1 - Enzymatic synthesis of optically active chiral amines.

Sources

- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 4-CYANOPHENYLACETIC ACID | 5462-71-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CAS 5462-71-5: 4-Cyanophenylacetic acid | CymitQuimica [cymitquimica.com]

- 14. 4-Cyanophenylacetic acid 97 5462-71-5 [sigmaaldrich.com]

- 15. chembk.com [chembk.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-氰基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 19. Strecker Synthesis [organic-chemistry.org]

- 20. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faced Reactivity of 2-Cyano-2-phenylacetic Acid: A Technical Guide for Synthetic Chemists

Introduction: A Molecule of Competing Reactivities

To the researcher in drug discovery and synthetic chemistry, 2-Cyano-2-phenylacetic acid (CPAA) presents not merely as a stable, crystalline solid, but as a fascinating nexus of competing chemical reactivities. Its structure, featuring a nitrile, a carboxylic acid, and a phenyl group all attached to a single quaternary carbon, creates a unique electronic environment that dictates its synthetic utility. The powerful electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups renders the alpha-proton exceptionally acidic, paving the way for facile enolization and subsequent reactions. However, this same proximity of functional groups introduces a delicate balance between transformations of the nitrile and reactions involving the carboxyl group, primarily decarboxylation.

This guide provides an in-depth exploration of the nitrile group's reactivity within CPAA. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design. We will dissect the key transformations of the nitrile moiety—hydrolysis, reduction, and its participation in heterocycle synthesis—while remaining cognizant of the ever-present potential for decarboxylation.

The Electronic Landscape of the Nitrile Group in CPAA

The reactivity of the nitrile group is fundamentally governed by the electrophilicity of its carbon atom. In a simple aliphatic nitrile, this electrophilicity arises from the polarization of the C≡N triple bond due to nitrogen's higher electronegativity. In this compound, this intrinsic property is significantly modulated by the adjacent substituents.

-

Inductive and Resonance Effects: The phenyl ring and the carboxylic acid group are both powerful electron-withdrawing groups. They act through a combination of inductive effects (pulling electron density through the sigma bonds) and resonance effects, which delocalize electron density away from the alpha-carbon. This heightened electron withdrawal intensifies the partial positive charge on the nitrile carbon, making it a more potent electrophile for nucleophilic attack compared to a simple alkyl nitrile.[1][2]

-

Alpha-Proton Acidity: The combined electron-withdrawing force of the nitrile and carboxyl groups dramatically increases the acidity of the alpha-proton (pKa ≈ 8.22 for the carbon acid ionization).[3] This facilitates the formation of a resonance-stabilized carbanion under basic conditions, a key intermediate in reactions like the Thorpe-Ziegler condensation.[4]

-

Steric Hindrance: The bulky phenyl group and the carboxylic acid moiety create significant steric congestion around the nitrile. This can hinder the approach of bulky nucleophiles or reagents, influencing reaction rates and, in some cases, dictating the feasibility of certain transformations.[5]

This interplay of electronic activation and steric hindrance is the central theme governing the synthetic applications of CPAA.

Caption: Interplay of electronic and steric effects on the nitrile group in CPAA.

Key Transformations of the Nitrile Group

Hydrolysis: Accessing Phenylmalonic Acid

The hydrolysis of the nitrile group in CPAA to a carboxylic acid provides a direct route to phenylmalonic acid, a valuable building block in organic synthesis. This transformation can be achieved under either acidic or basic conditions, proceeding through an intermediate amide which is typically not isolated.[6]

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is often preferred for its cleaner reaction profile and straightforward workup.[7] The use of a strong acid like sulfuric acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and enabling attack by a weak nucleophile like water.[6] The reaction is driven to completion by heating under reflux. Basic hydrolysis is also effective but can be complicated by the competing deprotonation of the carboxylic acid and the potential for decarboxylation under harsh conditions.

This protocol is adapted from the robust and well-documented procedure for the hydrolysis of benzyl cyanide.[7] Similar reactivity and yields are anticipated due to the analogous electronic activation of the nitrile group.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g, 62.1 mmol, 1.0 eq), water (30 mL), and concentrated sulfuric acid (25 mL, ~470 mmol, 7.5 eq).

-

Scientist's Note: The large excess of sulfuric acid serves both as a catalyst and as a dehydrating agent to drive the equilibrium towards the product. The initial addition may be exothermic and should be done with care.

-

-

Reaction Execution: Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then carefully pour the contents onto 100 g of crushed ice in a beaker. This will precipitate the crude phenylmalonic acid.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure phenylmalonic acid.

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Reduction: Synthesis of 2-Amino-1-phenylethane-1,1-dicarboxylic Acid Derivatives

Reduction of the nitrile group in CPAA to a primary amine (-CH₂NH₂) opens pathways to novel amino acid derivatives. The two most common and reliable methods for this transformation are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[8][9]

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an extremely powerful, unselective reducing agent.[10] It will readily reduce both the nitrile and the carboxylic acid groups. Therefore, when CPAA is treated with LiAlH₄, the expected product after acidic workup is 2-amino-2-phenylpropane-1,3-diol . This occurs via two successive hydride additions to the nitrile and reduction of the carboxyl group. This is a crucial consideration for synthetic planning. To selectively reduce only the nitrile, the carboxylic acid must first be protected, for instance, as an ester.

-

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like Raney Nickel offers a milder alternative.[9] While Raney Nickel can reduce nitriles, it is also capable of reducing the phenyl ring under forcing conditions (high pressure and temperature). However, under controlled conditions, it's possible to achieve selective reduction of the nitrile. An advantage is that catalytic hydrogenation is often more amenable to large-scale synthesis.

-

Hazard Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (4.7 g, 124 mmol, 2.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve this compound (10.0 g, 62.1 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Scientist's Note: The initial reaction will be an acid-base reaction between the carboxylic acid proton and the hydride, evolving hydrogen gas. The addition must be slow and controlled.

-

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for 6-8 hours to ensure complete reduction of both functional groups.

-

Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add dropwise: 4.7 mL of water, 4.7 mL of 15% aqueous NaOH, and finally 14.1 mL of water. Stir the resulting granular precipitate for 30 minutes.

-

Scientist's Note: This specific workup procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts in an easily filterable form.

-

-

Isolation and Purification: Filter the granular solid and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-2-phenylpropane-1,3-diol. Further purification can be achieved by chromatography or recrystallization.

| Reagent | Molar Eq. (vs. CPAA) | Function | Key Considerations |

| LiAlH₄ | 2.0 - 3.0 | Strong Reducing Agent | Pyrophoric; reduces both nitrile and carboxyl groups. |

| Raney Nickel / H₂ | Catalytic | Hydrogenation Catalyst | Can reduce phenyl ring under harsh conditions; pyrophoric. |

| NaBH₄ | N/A | Mild Reducing Agent | Generally not strong enough to reduce nitriles or carboxylic acids.[10] |

Table 1: Comparison of Common Reducing Agents for this compound.

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The true synthetic power of this compound is realized when its multiple functional groups are leveraged in concert to construct complex heterocyclic systems, which are foundational scaffolds in drug discovery.

Synthesis of Hydantoins

Hydantoins (imidazolidine-2,4-diones) are a class of five-membered heterocycles found in numerous pharmaceutical agents.[11] The Urech hydantoin synthesis provides a pathway from amino acids to hydantoins.[12] By first reducing the nitrile of CPAA to an amine (after protecting the carboxyl group), the resulting α,α-disubstituted amino acid can be converted into a novel hydantoin derivative.

Caption: Synthetic pathway from CPAA to a hydantoin scaffold.

Cycloaddition and Condensation Reactions

The activated nitrile group can participate as an electrophile in various condensation and cycloaddition reactions to form five- and six-membered rings.

-

[3+2] Cycloadditions: While direct examples with CPAA are scarce, its ester derivatives (phenyl α-cyano-α-arylacetates) have been shown to undergo [3+2] cycloaddition reactions with species like quinone monoimines to form functionalized benzofurans.[11] This suggests that under appropriate basic conditions to generate the α-carbanion, the nitrile can act as part of a three-atom component in cycloadditions.

-

Thiazole and Pyrazole Synthesis: The literature provides numerous examples where α-cyanoacetamide derivatives are key precursors for pyrazole and thiazole synthesis.[12][13] CPAA can be converted to its corresponding amide, 2-cyano-2-phenylacetamide, which can then undergo condensation with reagents like phenyl isothiocyanate followed by cyclization with α-halocarbonyls (for thiazoles) or hydrazines (for pyrazoles).[14][15]

The Competing Pathway: Decarboxylation

A critical consideration in any reaction involving this compound is the potential for decarboxylation. The presence of the α-cyano group stabilizes the incipient carbanion formed upon loss of CO₂, making this process kinetically accessible, especially upon heating or under basic conditions. The decarboxylation of 2-cyano-2-phenylacetate ions has been shown to be a first-order reaction.[16] This reaction yields phenylacetonitrile. Therefore, any synthetic strategy must be designed to either favor the desired nitrile transformation under conditions that minimize decarboxylation (e.g., low temperatures) or to utilize reaction conditions where the rate of the desired reaction is significantly faster than the rate of decarboxylation.

Conclusion

This compound is a versatile and powerful building block for synthetic chemistry. The reactivity of its nitrile group is significantly enhanced by the presence of the adjacent phenyl and carboxylic acid functions, making it a potent electrophile. This guide has detailed the primary transformations of this nitrile group—hydrolysis to phenylmalonic acid, reduction to amino-diol derivatives, and its role as a precursor in the synthesis of medicinally relevant heterocycles. For the practicing scientist, the key to unlocking the full potential of this molecule lies in understanding the delicate balance between the desired reactivity of the nitrile and the competing pathway of decarboxylation. By carefully selecting reaction conditions and leveraging the principles of electronic and steric control, this compound can serve as a valuable starting point for the construction of complex molecular architectures.

References

-

Cheng, S. B., Jing, Y., Cao, L. Y., Li, W. Z., & Zhang, X. M. (2021). Tandem Reaction of Phenyl α‐Cyano‐α‐arylacetates with Quinone Monoimines. ChemistrySelect, 6(34), 9187-9191. Available at: [Link]

-

Raslan, M. A., et al. (2014). Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. American Journal of Organic Chemistry, 4(2), 29-41. Available at: [Link]

-

Lin, Z., et al. (2007). Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. The Journal of Organic Chemistry, 72(16), 6036-6042. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of pyrazole derivatives. ARKIVOC, (xi), 113-125. Available at: [Link]

-

Thomson, A. (1970). Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan. Journal of the Chemical Society B: Physical Organic, 1798-1801. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2012). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 17(9), 10184-10195. Available at: [Link]

-

ResearchGate. (2014). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

-

Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

-

aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Available at: [Link]

- Google Patents. (n.d.). Method for producing derivatives of 2=cyano-2-phenylacetic acid.

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

-

EBSCO Information Services. (n.d.). Nitriles. Research Starters. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

-

MDPI. (2019). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]

-

Semantic Scholar. (2017). Method for preparing substituted phenylacetic acid. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 11: Reduction of acid 25 with LiAlH4. *Isolated yield. **Not.... Available at: [Link]

- Google Patents. (n.d.). Method for producing derivatives of 2=cyano-2-phenylacetic acid.

-

PubMed. (2007). Enantioselective amination of alpha-phenyl-alpha-cyanoacetate catalyzed by chiral amines incorporating the alpha-phenylethyl auxiliary. Journal of Organic Chemistry, 72(4), 1522-5. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

-

Kresge, A. J., & Chiang, Y. (1997). The α-Cyano-α-phenylacetic Acid Keto-Enol System. Flash Photolytic Generation of the Enol in Aqueous Solution and Determination of the Keto-Enol Equilibrium Constants and Acid Dissociation Constants Interrelating All Keto and Enol Forms in That Medium. Journal of the American Chemical Society, 119(35), 8463-8468. Available at: [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]

-

MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 221. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Decarboxylative Benzylation and Arylation of Nitriles. Available at: [Link]

-

Reddit. (2019). O.Chem I: Nitrile and its reactivity as an electrophile. Available at: [Link]

-

Organic Chemistry Portal. (2023). Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ias.ac.in [ias.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. ikm.org.my [ikm.org.my]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydantoin synthesis [organic-chemistry.org]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Cyano-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects inherent in the molecular structure of 2-cyano-2-phenylacetic acid. The strategic placement of both a cyano and a carboxylic acid group on the same benzylic carbon atom creates a unique electronic environment that significantly influences the molecule's acidity, reactivity, and potential as a versatile building block in medicinal chemistry. This document will delve into the theoretical underpinnings of these electronic effects, supported by comparative physicochemical data, detailed experimental protocols, and an exploration of its applications in contemporary drug discovery and development.

Introduction: The Molecular Architecture and its Electronic Implications

This compound, with the chemical formula C₉H₇NO₂, is a fascinating molecule where the phenyl ring and two powerful electron-wielding functional groups converge at a single stereocenter. This unique arrangement is the cornerstone of its distinct chemical personality. The core of its reactivity and utility lies in the synergistic electron-withdrawing nature of the cyano (-C≡N) and carboxylic acid (-COOH) moieties.

These groups influence the electron density distribution across the entire molecule through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the cyano and carboxylic acid groups, respectively, pulls electron density away from the alpha-carbon and, by extension, the phenyl ring through the sigma bonds.

-

Resonance Effect (-M): The cyano group, with its carbon-nitrogen triple bond, and the carbonyl group within the carboxylic acid can delocalize electron density through resonance, further enhancing their electron-withdrawing capacity.

This guide will systematically explore how these fundamental electronic principles translate into tangible and exploitable chemical properties.

Enhanced Acidity: A Quantitative Look at Electron Withdrawal

A primary and readily quantifiable consequence of the electron-withdrawing groups in this compound is the dramatic increase in its acidity compared to its parent compound, phenylacetic acid. The electron-withdrawing groups effectively stabilize the carboxylate anion formed upon deprotonation by dispersing the negative charge, thereby shifting the equilibrium towards dissociation.

| Compound | Structure | pKa |

| Phenylacetic Acid | C₆H₅CH₂COOH | 4.31 |

| Cyanoacetic Acid | NCCH₂COOH | ~2.5 |

| This compound | C₆H₅CH(CN)COOH | ~1.98 (Predicted) |

Table 1: Comparison of pKa values for phenylacetic acid and its cyano-substituted derivatives.

The predicted pKa of approximately 1.98 for this compound signifies a substantial increase in acidity by over two orders of magnitude compared to phenylacetic acid (pKa 4.31)[1]. This heightened acidity is a direct testament to the potent stabilizing effect of the adjacent cyano group on the conjugate base.

Diagrammatic Representation of Conjugate Base Stabilization

Caption: Deprotonation of this compound and resonance stabilization of the resulting carboxylate anion.

Reactivity Profile: The Influence of a Highly Acidic α-Proton and a Stabilized Carbanion

The electron-withdrawing prowess of the cyano and carboxyl groups extends beyond enhancing acidity; it fundamentally dictates the reactivity of the α-carbon. The proton attached to this carbon is significantly more acidic than in phenylacetic acid, facilitating its abstraction to form a resonance-stabilized carbanion.

3.1. Decarboxylation: A Key Transformation

Like other β-keto acids and cyanoacetic acids, this compound is prone to decarboxylation upon heating, a reaction that proceeds through the formation of a stabilized carbanion intermediate. The electron-withdrawing cyano group plays a pivotal role in stabilizing the negative charge that develops on the α-carbon as the carboxyl group departs as carbon dioxide. This stabilization lowers the activation energy for the reaction. The decarboxylation of α-cyanocarboxylic acids is a well-established synthetic transformation.

Mechanism of Decarboxylation

Caption: The concerted mechanism for the decarboxylation of this compound.

3.2. Alkylation and Condensation Reactions

The heightened acidity of the α-proton makes this compound an excellent substrate for base-mediated alkylation and condensation reactions. The readily formed carbanion can act as a potent nucleophile, attacking a variety of electrophiles. This reactivity opens avenues for the synthesis of a diverse array of more complex molecular architectures.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from benzyl cyanide. The following protocol is a representative method adapted from established procedures for similar compounds.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Carbanion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of benzyl cyanide (1.0 equivalent) in anhydrous THF is added dropwise via a syringe. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Carboxylation: The reaction mixture is cooled again to 0 °C, and diethyl carbonate (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then heated to reflux with an excess of sodium hydroxide (3.0 equivalents) for 4-6 hours to hydrolyze the ester.

-

Isolation and Purification: After cooling to room temperature, the aqueous solution is acidified with concentrated hydrochloric acid until a pH of 1-2 is reached. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Spectroscopic Characterization: Visualizing the Electronic Effects

5.1. Predicted ¹H NMR Spectrum

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.3-7.6 ppm. The electron-withdrawing groups will cause a slight downfield shift compared to phenylacetic acid.

-

α-Proton (-CH(CN)COOH): A singlet at approximately δ 5.0-5.5 ppm. This proton is expected to be significantly downfield due to the deshielding effects of the adjacent cyano, carboxyl, and phenyl groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a chemical shift greater than δ 10 ppm, characteristic of a carboxylic acid proton.

5.2. Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-COOH): Expected in the range of δ 170-175 ppm.

-

Cyano Carbon (-C≡N): Typically observed around δ 115-120 ppm.

-

α-Carbon (-CH(CN)COOH): Expected around δ 50-60 ppm.

-

Aromatic Carbons (C₆H₅-): A series of peaks between δ 125-140 ppm.

5.3. Predicted FT-IR Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

-

C≡N Stretch (Cyano): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Strong bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications in Drug Development and Medicinal Chemistry

The unique electronic and steric properties of this compound make it a valuable synthon in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological areas, particularly in oncology.

6.1. A Scaffold for Anticancer Agents

Research has indicated that certain derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. The presence of the cyano and phenyl groups provides a rigid and electronically distinct scaffold that can be further functionalized to optimize binding to biological targets. The electron-withdrawing nature of the core can influence the molecule's interaction with enzyme active sites and its overall pharmacokinetic profile.

6.2. Building Block for Complex Molecules